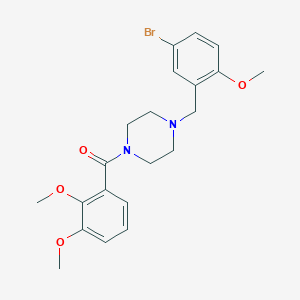
N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. MPMP has been studied extensively for its ability to act as a central nervous system stimulant and its potential therapeutic effects in treating various neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and movement. By increasing dopamine levels, N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide may help to improve symptoms associated with neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help to improve mood, motivation, and movement. N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been shown to increase the levels of norepinephrine and serotonin, which are neurotransmitters that play a role in regulating mood and anxiety. Additionally, N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have analgesic and anti-inflammatory effects, which may make it useful in treating pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide in lab experiments is its ability to act as a central nervous system stimulant. This makes it useful in studying the effects of dopamine and other neurotransmitters on mood, motivation, and movement. Additionally, N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been shown to have analgesic and anti-inflammatory effects, which may make it useful in studying pain and inflammation.
One of the limitations of using N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide. Additionally, N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Zukünftige Richtungen
There are several future directions that could be explored in the study of N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and ADHD. Further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential therapeutic effects.
Another area of interest is the development of new synthetic compounds based on the structure of N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide. By modifying the structure of N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide, it may be possible to develop compounds with improved therapeutic properties and fewer side effects.
Overall, N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide is a promising compound with potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and its potential therapeutic effects.
Synthesemethoden
N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide can be synthesized through a multi-step process, which involves the reaction of 3-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to act as a central nervous system stimulant, and has been investigated for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
Produktname |
N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
Molekularformel |
C15H23N3O |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C15H23N3O/c1-13-4-3-5-14(12-13)16-15(19)6-7-18-10-8-17(2)9-11-18/h3-5,12H,6-11H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
PBICKOCCTDLLGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)


![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)